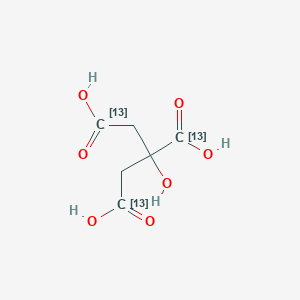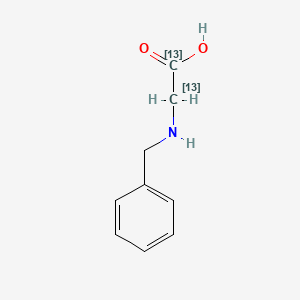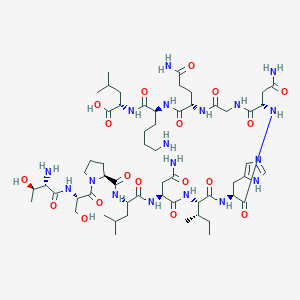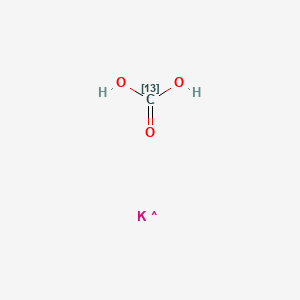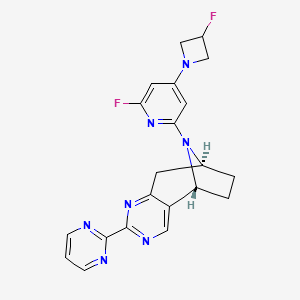
Hbv-IN-34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hbv-IN-34 is a potent inhibitor of Hepatitis B virus surface antigen production. It demonstrates remarkable in vitro anti-Hepatitis B virus efficacy with half-maximal effective concentration values of 0.018 micromolar for Hepatitis B virus DNA and 0.044 micromolar for Hepatitis B virus surface antigen . This compound is primarily used in research settings to investigate its potential as a therapeutic agent against Hepatitis B virus infections.
Preparation Methods
The synthetic routes and reaction conditions for Hbv-IN-34 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions optimized for high yield and purity . Industrial production methods for this compound are likely to involve large-scale synthesis techniques, but specific details are proprietary and not disclosed in public domains.
Chemical Reactions Analysis
Hbv-IN-34 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to maintain the integrity of the compound while achieving the desired chemical transformations . Major products formed from these reactions include derivatives of this compound that retain its inhibitory properties against Hepatitis B virus surface antigen production .
Scientific Research Applications
Hbv-IN-34 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and optimization of antiviral compounds. In biology, it serves as a tool to investigate the mechanisms of Hepatitis B virus replication and inhibition . In medicine, this compound is explored for its potential therapeutic applications in treating Hepatitis B virus infections . Additionally, it has industrial applications in the development of antiviral drugs and diagnostic tools for Hepatitis B virus .
Mechanism of Action
The mechanism of action of Hbv-IN-34 involves the inhibition of Hepatitis B virus surface antigen production. This compound targets specific molecular pathways involved in the replication and expression of Hepatitis B virus . By interfering with these pathways, this compound effectively reduces the levels of Hepatitis B virus DNA and surface antigen in infected cells . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with viral polymerase and other key proteins essential for Hepatitis B virus replication .
Comparison with Similar Compounds
Hbv-IN-34 is unique in its high potency and specificity for inhibiting Hepatitis B virus surface antigen production. Similar compounds include Hbv-IN-41 and Hbv-IN-38, which also exhibit antiviral properties against Hepatitis B virus . this compound stands out due to its lower half-maximal effective concentration values, indicating higher efficacy at lower doses . Other similar compounds include Tenofovir Disoproxil Fumarate and Telbivudine, which are used in clinical settings for treating Hepatitis B virus infections . These compounds differ in their mechanisms of action and pharmacokinetic properties, but all aim to reduce viral load and improve patient outcomes.
Properties
Molecular Formula |
C21H19F2N7 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(1R,9S)-12-[6-fluoro-4-(3-fluoroazetidin-1-yl)pyridin-2-yl]-5-pyrimidin-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C21H19F2N7/c22-12-10-29(11-12)14-7-18(23)28-19(8-14)30-13-2-3-17(30)15-9-26-21(27-16(15)6-13)20-24-4-1-5-25-20/h1,4-5,7-9,12-13,17H,2-3,6,10-11H2/t13-,17+/m0/s1 |
InChI Key |
TZXCPNSNEWHLJS-SUMWQHHRSA-N |
Isomeric SMILES |
C1C[C@@H]2C3=CN=C(N=C3C[C@H]1N2C4=NC(=CC(=C4)N5CC(C5)F)F)C6=NC=CC=N6 |
Canonical SMILES |
C1CC2C3=CN=C(N=C3CC1N2C4=NC(=CC(=C4)N5CC(C5)F)F)C6=NC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



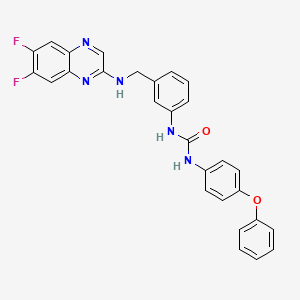
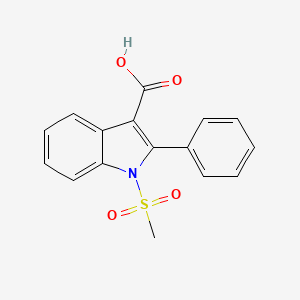


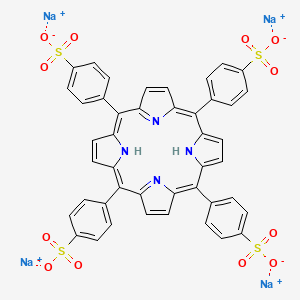
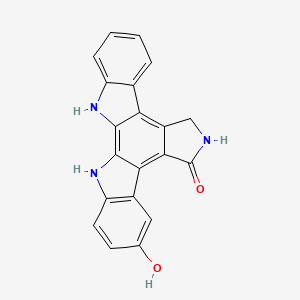
![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)
